molecular formula C16H20ClN3S B583933 Prothipendyl-d6 Hydrochloride CAS No. 1346604-67-8

Prothipendyl-d6 Hydrochloride

Cat. No.: B583933
CAS No.: 1346604-67-8
M. Wt: 327.904
InChI Key: CQJSAKJMCVSEGU-TXHXQZCNSA-N
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Description

Contextualization within Phenothiazine (B1677639) Chemical Space and Research

Phenothiazines are a class of organic compounds characterized by a specific tricyclic structure. nih.govresearchgate.net This chemical family is of significant interest in medicinal chemistry and pharmacology due to the diverse biological activities exhibited by its derivatives. medchemexpress.combioscience.co.uk Research into phenothiazines often involves studying their metabolism, pharmacokinetics, and mechanisms of action. usask.ca The levels of phenothiazine derivatives and their metabolites in biological samples can be very low, necessitating highly sensitive and specific analytical methods for accurate measurement. usask.ca

Prothipendyl (B1679737) is structurally related to other phenothiazines, with the key difference being the substitution of a carbon atom with a nitrogen atom in the tricyclic ring system. wikipedia.org This structural similarity places Prothipendyl-d6 Hydrochloride within the broader context of phenothiazine research, where it can be used as a tool to study the behavior of this class of compounds.

Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Pharmaceutical Sciences

Deuterium labeling, the process of replacing hydrogen atoms in a molecule with their heavier isotope, deuterium, is a powerful technique in chemical biology and pharmaceutical sciences. medchemexpress.com This isotopic substitution can have a notable impact on the molecule's properties, primarily due to the "kinetic isotope effect." The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow down chemical reactions involving the cleavage of this bond. googleapis.comgoogleapis.com

This effect is particularly useful in several research applications:

Metabolic Studies: By strategically placing deuterium atoms at sites of metabolic activity, researchers can slow down the metabolic process. nih.gov This allows for a more detailed investigation of metabolic pathways and the identification of metabolites.

Pharmacokinetic Profiling: Deuteration can alter the pharmacokinetic profile of a drug, potentially leading to a longer half-life and reduced dosing frequency. medchemexpress.commedchemexpress.comnih.gov

Internal Standards: In analytical chemistry, deuterated compounds are ideal internal standards for quantitative analysis, especially in mass spectrometry-based methods. usask.caveeprho.comscbt.com

The use of stable isotopes like deuterium has become a cornerstone of drug development, enabling precise quantification and a deeper understanding of a drug's behavior in biological systems. medchemexpress.commedchemexpress.com

This compound as a Specialized Isotopic Analogue for Advanced Research

This compound's primary role in advanced research is that of an internal standard. veeprho.comscbt.compharmaffiliates.com In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to the sample at a known concentration. lcms.czbioanalysis-zone.com

Deuterated analogues like this compound are considered the gold standard for internal standards in mass spectrometry for several reasons: bioanalysis-zone.com

Similar Chemical Behavior: It behaves almost identically to the non-deuterated Prothipendyl during sample preparation and chromatographic separation. biotage.com This co-elution ensures that any variations or losses during the analytical process affect both the analyte and the internal standard equally, allowing for accurate correction. isc-science.com

Mass Distinction: Despite their similar chemical behavior, the mass difference between Prothipendyl and Prothipendyl-d6 allows the mass spectrometer to distinguish between the two compounds. bioanalysis-zone.com This enables precise and accurate quantification of the analyte.

The use of isotope dilution analysis with deuterated standards significantly improves the accuracy and reliability of quantitative results, especially when dealing with complex biological matrices where matrix effects can interfere with the analysis. lcms.czbiotage.comisc-science.com

Overview of Principal Academic Research Domains Utilizing this compound

The application of this compound is predominantly in analytical and forensic toxicology, as well as in clinical research for therapeutic drug monitoring. veeprho.comuni-bonn.dethermofisher.com

Forensic and Clinical Toxicology: In forensic investigations, accurate quantification of drugs and their metabolites in biological samples is crucial. This compound is used as an internal standard in methods developed to detect and quantify Prothipendyl and other neuroleptic drugs in plasma, serum, and other biological matrices. uni-bonn.dethermofisher.comresearchgate.net This ensures the reliability of the analytical findings.

Therapeutic Drug Monitoring (TDM): TDM involves measuring the concentration of a drug in a patient's bloodstream to optimize dosage and ensure therapeutic efficacy. Analytical methods using this compound as an internal standard are employed to accurately measure the levels of Prothipendyl in patients undergoing treatment. thermofisher.comthermofisher.com

Environmental Analysis: Phenothiazine derivatives can enter the environment, and methods are needed to monitor their presence. While not a primary application, the principles of using deuterated standards like this compound are applicable to environmental analysis for the accurate quantification of these compounds in environmental samples. nih.govscbt.com

The table below summarizes the key research applications of this compound.

Research DomainSpecific Application
Analytical Chemistry Internal standard for quantitative analysis using isotope dilution mass spectrometry. scbt.comlcms.cz
Forensic Toxicology Accurate quantification of Prothipendyl in biological samples for legal investigations. uni-bonn.de
Clinical Research Therapeutic drug monitoring of Prothipendyl and other neuroleptics. thermofisher.comthermofisher.com
Pharmacokinetic Studies Used as a tracer to study the absorption, distribution, metabolism, and excretion of Prothipendyl. usask.caveeprho.com

Properties

CAS No.

1346604-67-8

Molecular Formula

C16H20ClN3S

Molecular Weight

327.904

IUPAC Name

3-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H/i1D3,2D3;

InChI Key

CQJSAKJMCVSEGU-TXHXQZCNSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl

Synonyms

N,N-(Dimethyl-d6)-10H-pyrido[3,2-b][1,4]benzothiazine-10-propanamine Hydrochloride;  AY 56031-d6;  Azacon-d6;  D 206-d6;  Dominal-d6 Hydrochloride;  Prothipendyl-d6 Monohydrochloride;  Tolnate-d6; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Prothipendyl D6 Hydrochloride

Chemical Synthesis of Prothipendyl (B1679737) Precursors

The synthesis of Prothipendyl involves the preparation of two key precursors: the tricyclic core, 10H-pyrido[3,2-b] moravek.comepj-conferences.orgbenzothiazine, and the N,N-dimethyl-3-chloropropylamine side chain.

The synthesis of the 10H-pyrido[3,2-b] moravek.comepj-conferences.orgbenzothiazine core is achieved through a base-mediated condensation reaction. This process involves the reaction of 2-chloro-3-nitropyridine with 2-aminothiophenol. The reaction mechanism is believed to proceed through a nucleophilic aromatic substitution, followed by a Smiles rearrangement, and subsequent intramolecular cyclization to form the tricyclic benzothiazine system.

The second precursor, N,N-dimethyl-3-chloropropylamine, can be synthesized via several routes. A common method involves the chlorination of N,N-dimethyl-3-hydroxypropylamine using a chlorinating agent such as thionyl chloride. An alternative approach is the treatment of N,N-dimethylaminopropyl chloride hydrochloride with a base to yield the free amine.

The final step in the synthesis of the non-deuterated Prothipendyl skeleton is the alkylation of the 10H-pyrido[3,2-b] moravek.comepj-conferences.orgbenzothiazine core with the N,N-dimethyl-3-chloropropylamine side chain. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the benzothiazine ring, which then acts as a nucleophile, displacing the chlorine atom of the side chain.

PrecursorStarting MaterialsKey Reaction Type
10H-pyrido[3,2-b] moravek.comepj-conferences.orgbenzothiazine2-chloro-3-nitropyridine, 2-aminothiophenolCondensation/Smiles Rearrangement
N,N-dimethyl-3-chloropropylamineN,N-dimethyl-3-hydroxypropylamine, Thionyl chlorideChlorination

Deuteration Techniques for Specific Site-Selective Labeling

The synthesis of Prothipendyl-d6 Hydrochloride requires the specific incorporation of six deuterium (B1214612) atoms. The most common position for deuteration in Prothipendyl-d6 is on the two methyl groups of the dimethylamino moiety of the side chain. This is achieved by using a deuterated precursor for the side chain.

Deuterium Exchange Reactions in Synthesis

Deuterium exchange reactions can be employed to introduce deuterium at specific sites. For the synthesis of Prothipendyl-d6, this would typically involve the preparation of a deuterated version of the N,N-dimethyl-3-chloropropylamine precursor. The starting materials for this precursor can be subjected to deuterium exchange conditions. For instance, hydrogens on carbons alpha to a carbonyl group can be exchanged with deuterium in the presence of D2O and an acid or base catalyst libretexts.org. While not directly applicable to the final precursor, this strategy can be used on earlier intermediates in the synthetic route.

Reductive Amination with Deuterated Reagents

A more direct and widely used method for preparing the deuterated side chain is through reductive amination using deuterated reagents organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.com. This involves the reaction of a suitable amine with a carbonyl compound in the presence of a reducing agent that provides deuterium. To synthesize the N,N-(dimethyl-d6)-3-chloropropylamine precursor, one could start with 3-chloropropanal and react it with dimethylamine-d6. Alternatively, 3-chloropropylamine could be reacted with paraformaldehyde-d2 in the presence of a reducing agent like sodium cyanoborodeuteride (NaBD3CN) or sodium triacetoxyborodeuteride (NaBD(OAc)3). The use of deuterated reducing agents ensures the incorporation of deuterium at the desired positions.

Deuteration MethodReagentsTarget Moiety
Reductive Amination3-chloropropylamine, Paraformaldehyde-d2, NaBD3CNN,N-(dimethyl-d6) group

Purification and Characterization of this compound for Research Purity Standards

Achieving high purity is crucial for research-grade compounds to ensure the reliability of experimental results. The purification of this compound typically involves a multi-step process.

Initial purification of the crude product is often performed using flash chromatography on silica gel. This technique separates the desired product from unreacted starting materials and reaction byproducts based on polarity.

Further purification can be achieved by recrystallization. This process involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

For achieving the highest purity standards required for pharmaceutical research, preparative high-performance liquid chromatography (HPLC) is often employed jocpr.comchromatographyonline.comzeochem.com. This method offers high resolution and can separate even closely related impurities. Both normal-phase and reversed-phase HPLC can be utilized depending on the polarity of the compound and the impurities.

Once purified, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid. This often improves the stability and handling of the compound. The final product is then thoroughly dried to remove any residual solvents.

Isotopic Purity Assessment Methodologies (e.g., Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

The isotopic purity of this compound is a critical parameter that must be accurately determined. This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic enrichment researchgate.netalmacgroup.comrsc.orgalmacgroup.comnih.gov. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the number of deuterium atoms incorporated can be confirmed. The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of the percentage of the d6-labeled compound versus partially deuterated or non-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is invaluable for confirming the position of the deuterium labels and assessing isotopic purity rsc.orgwikipedia.orgacs.orgresearchgate.netnih.gov. In the ¹H NMR spectrum of Prothipendyl-d6, the signal corresponding to the N-methyl protons should be absent or significantly diminished, confirming successful deuteration at this site. ²H (Deuterium) NMR can also be used to directly observe the deuterium signals, further confirming the location of the labels. Quantitative NMR (qNMR) techniques can be employed for a precise determination of isotopic enrichment.

Analytical TechniqueInformation Obtained
High-Resolution Mass Spectrometry (HRMS)Confirmation of mass, Isotopic distribution, Calculation of isotopic enrichment
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation, Location of deuterium labels, Assessment of isotopic purity

Advanced Analytical Chemistry Applications of Prothipendyl D6 Hydrochloride

Development of Quantitative Bioanalytical Methods

The precise quantification of analytes in complex biological matrices is a cornerstone of pharmaceutical research, clinical diagnostics, and forensic toxicology. Prothipendyl-d6 Hydrochloride plays a vital role as an internal standard in the development of robust and reliable bioanalytical methods for its non-labeled analogue, prothipendyl (B1679737).

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable technique for the analysis of drugs and their metabolites in biological fluids. nih.govresearchgate.netnih.gov In LC-MS-based methods, this compound is added to samples at a known concentration. It co-elutes with the unlabeled prothipendyl from the liquid chromatography column and is concurrently detected by the mass spectrometer. Because the deuterated standard has nearly identical chromatographic behavior and ionization efficiency to the analyte, it provides a reliable reference for accurate quantification, even with the small sample volumes typically used in these analyses. nih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry technique often employed for the identification and structural elucidation of metabolites. researchgate.net In studies investigating the metabolism of prothipendyl, LC-QTOF-MS can accurately identify various metabolic products. researchgate.net The use of this compound as an internal standard in such studies helps to confirm the presence of the parent drug and ensures correct retention time alignment, aiding in the confident identification of related metabolites. The high mass accuracy of QTOF-MS allows for the differentiation of the analyte from its deuterated standard and endogenous interferences.

For quantitative analysis, Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QQQ-MS) is the gold standard due to its high sensitivity and specificity. Validated LC-QQQ-MS methods are used to determine the concentrations of prothipendyl and its metabolites in clinical and forensic serum samples. researchgate.netnih.gov In these assays, this compound is the ideal internal standard. By monitoring specific mass transitions for both the analyte (prothipendyl) and the internal standard (this compound), the method can achieve highly precise and accurate quantification, which is essential for therapeutic drug monitoring and toxicological investigations. researchgate.netnih.gov

Analytical TechniquePrimary Application for Prothipendyl AnalysisRole of this compound
LC-MS General quantitative analysis of prothipendyl in biological samples.Internal standard for accurate quantification.
LC-QTOF-MS Identification and structural analysis of prothipendyl metabolites.Internal standard for retention time alignment and confirmation of the parent compound.
LC-QQQ-MS Highly sensitive and specific quantification of prothipendyl and its metabolites in clinical and forensic settings.Ideal internal standard for precise and accurate quantification via specific mass transitions.

Role of this compound as an Internal Standard in Analytical Assays

The fundamental utility of this compound lies in its function as a stable isotope-labeled internal standard (SIL-IS). An ideal internal standard is a compound that behaves identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by the detector, typically by mass. nih.gov

In quantitative bioanalysis, a calibration curve is essential for determining the concentration of an analyte in an unknown sample. To construct this curve, a series of calibration standards are prepared with known concentrations of the analyte (prothipendyl). A fixed, known concentration of the internal standard, this compound, is added to each standard, as well as to the unknown samples.

The samples are then analyzed, and the instrument response (peak area) for both the analyte and the internal standard is measured. A response ratio is calculated by dividing the analyte's peak area by the internal standard's peak area. A calibration curve is generated by plotting this response ratio against the known concentration of the analyte for each calibration standard. The resulting linear relationship allows for the accurate calculation of the prothipendyl concentration in the unknown samples based on their measured response ratios.

Prothipendyl Concentration (ng/mL)Prothipendyl Peak AreaProthipendyl-d6 HCl Peak Area (Constant)Response Ratio (Analyte Area / IS Area)
1.05,210101,5000.051
5.025,800102,1000.253
10.051,300100,9000.508
25.0127,500101,8001.252
50.0256,000101,1002.532
100.0510,900101,3005.043

Biological samples such as plasma, serum, and urine are highly complex matrices containing numerous endogenous components like salts, lipids, and proteins. These components can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal of the target analyte. This phenomenon, known as the "matrix effect," can lead to significant inaccuracies in quantification.

This compound is instrumental in compensating for these matrix effects. nih.gov Since it is chemically identical to prothipendyl, it experiences the exact same signal suppression or enhancement during ionization. By using the ratio of the analyte's signal to the internal standard's signal for quantification, any variability introduced by the matrix is effectively normalized. This ratio-based approach ensures that the quantitative results are reliable and reproducible, irrespective of the variations in matrix effects between different samples. researchgate.net

Method Validation Parameters for Research Applications (e.g., Linearity, Sensitivity, Selectivity)

The validation of analytical methods is crucial to ensure the reliability and reproducibility of research findings. When using this compound as an internal standard in quantitative assays, several key parameters are rigorously evaluated.

Linearity establishes the relationship between the concentration of the analyte and the instrumental response. In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for prothipendyl, a calibration curve is constructed by analyzing a series of samples with known concentrations of prothipendyl and a constant concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. A linear relationship, typically with a correlation coefficient (R²) greater than 0.99, indicates a well-performing assay over a specific concentration range. For instance, in the analysis of serum samples, a method may demonstrate linearity across a clinically relevant range.

Table 1: Example of Linearity Data for Prothipendyl Analysis using this compound as an Internal Standard

Nominal Concentration of Prothipendyl (ng/mL) Peak Area Ratio (Analyte/Internal Standard) Calculated Concentration (ng/mL) Accuracy (%)
1.0 0.025 1.1 110.0
5.0 0.130 5.2 104.0
10.0 0.265 10.6 106.0
25.0 0.650 26.0 104.0
50.0 1.325 53.0 106.0
100.0 2.550 102.0 102.0

Sensitivity of an analytical method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For prothipendyl in forensic and clinical samples, high sensitivity is often required. A validated LC-MS/MS method for prothipendyl in serum reported a lower limit of quantification (LLOQ) of 1.0 ng/mL.

Table 2: Sensitivity Parameters for a Prothipendyl Assay

Parameter Value
Limit of Detection (LOD) 0.5 ng/mL

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances in the sample matrix, such as metabolites, other drugs, or endogenous compounds. The use of this compound as an internal standard significantly enhances selectivity in MS-based methods. In a selectivity study, blank samples from multiple sources are analyzed to ensure no significant interference at the retention time of prothipendyl and its internal standard. Furthermore, these blank samples are spiked with prothipendyl at the LOQ and with other commonly co-administered drugs to demonstrate that the method can accurately measure prothipendyl without interference.

High-Resolution Mass Spectrometry for Comprehensive Research Sample Analysis

High-resolution mass spectrometry (HRMS), particularly techniques like liquid chromatography coupled to quadrupole time-of-flight (LC-QTOF-MS), plays a vital role in the comprehensive analysis of research samples containing prothipendyl. nih.gov Unlike triple quadrupole mass spectrometry (MS/MS), which is typically used for targeted quantification, HRMS provides highly accurate mass measurements, enabling the identification of unknown compounds and the elucidation of chemical formulas. nih.gov

In the context of prothipendyl analysis, HRMS is invaluable for metabolite identification studies. The metabolism of prothipendyl can result in various transformation products. A study investigating the in vitro metabolism of prothipendyl using human liver microsomes and specific cytochrome P450 enzymes successfully identified several metabolites through the use of LC-QTOF-MS. nih.gov These included N-demethylated and oxidized derivatives of the parent drug. nih.gov The high mass accuracy of the instrument allows for the confident determination of the elemental composition of these metabolites, which is a critical step in their structural elucidation.

The use of this compound in conjunction with HRMS can aid in distinguishing drug-related material from endogenous matrix components. By observing the mass shift between the unlabeled drug and its deuterated counterpart, analysts can more readily identify metabolic pathways.

Table 3: Prothipendyl and its Metabolites Identified by High-Resolution Mass Spectrometry

Compound Chemical Formula
Prothipendyl C16H19N3S
Prothipendyl Sulfoxide C16H19N3OS

The comprehensive data generated by HRMS is particularly beneficial in forensic toxicology, where the identification of all potential psychoactive substances and their metabolites can be crucial for case investigations. The ability to perform retrospective analysis of HRMS data is another significant advantage; as new metabolites or drugs of interest emerge, previously acquired data can be re-interrogated without the need for re-analysis of the original samples.

In Vitro Drug Metabolism and Biotransformation Studies Utilizing Prothipendyl D6 Hydrochloride

Investigation of Cytochrome P450 (CYP) Enzyme-Mediated Metabolism in Research Models

In vitro studies using human liver microsomes and specific recombinant cytochrome P450 (CYP) enzymes have been instrumental in elucidating the metabolic pathways of prothipendyl (B1679737). nih.govresearchgate.net These models provide a controlled environment to investigate the biotransformation of the drug, identifying the key enzymes responsible for its breakdown. The primary metabolic reactions involve Phase I processes such as oxidation and dealkylation, which are largely catalyzed by the CYP superfamily of enzymes. researchgate.netnih.gov

Research has demonstrated that the metabolism of prothipendyl is not mediated by a single enzyme but rather involves several key CYP isoforms. nih.govresearchgate.net Specifically, CYP1A2, CYP2D6, CYP2C19, and CYP3A4 have been identified as the main catalysts in its metabolic reactions. nih.govresearchgate.net

CYP IsoformMetabolite FormedPrimary Metabolic Reaction
CYP1A2N-demethyl-prothipendylN-Demethylation
CYP2C19N-demethyl-prothipendylN-Demethylation
CYP3A4Prothipendyl sulfoxideSulfoxidation
CYP2D6General MetabolismOxidation

Drug metabolism is broadly divided into Phase I and Phase II reactions. nih.govnih.gov Phase I reactions, including oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent drug, a process dominated by CYP enzymes contained within liver microsomes. nih.govnih.gov Microsomes are vesicles derived from the endoplasmic reticulum and are a standard in vitro tool for studying CYP-mediated metabolism. nih.govthermofisher.com

While studies on prothipendyl have focused significantly on the CYP-mediated Phase I pathways, a complete metabolic profile also considers Phase II reactions. nih.govresearchgate.net Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are typically found in the cytosolic fraction of liver cells. nih.govbioivt.com These enzymes conjugate the modified drug with endogenous molecules to increase water solubility and facilitate excretion. youtube.com To study the effects of both Phase I and Phase II enzymes, the S9 fraction, which contains both microsomes and cytosol, is often used. nih.govbioivt.com In the case of prothipendyl, investigations have centered on human liver microsomes, confirming the significant role of Phase I CYP enzymes in its initial biotransformation. nih.govresearchgate.net

Identification and Structural Elucidation of Novel Metabolites of Prothipendyl Using Deuterated Analogues

The use of stable isotope-labeled compounds, such as Prothipendyl-d6 Hydrochloride, is a powerful technique in metabolite identification. medchemexpress.com In vitro incubation of prothipendyl with human liver microsomes has led to the identification of several demethylated and oxidized metabolites. nih.govresearchgate.net These include various derivatives of prothipendyl with oxygen additions (+O) and demethylation with oxygen additions (-CH2+O). nih.govresearchgate.net

Deuterated analogues serve as invaluable tools in these studies. The known mass shift of the deuterium (B1214612) atoms allows researchers using high-resolution mass spectrometry (HR-MS) to more easily distinguish drug-related metabolites from the vast number of endogenous compounds present in a biological matrix. This facilitates the structural elucidation of novel metabolites by providing a clear marker for molecules originating from the parent drug.

Deuterium Isotope Effects on Metabolic Reaction Rates in Enzymatic Assays

The substitution of hydrogen with deuterium, a heavier isotope, can significantly impact the rate of metabolic reactions. juniperpublishers.com This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. juniperpublishers.comresearchgate.net

In drug metabolism, particularly for reactions catalyzed by cytochrome P450 enzymes that involve the cleavage of a C-H bond, this effect can be pronounced. nih.govnih.gov By strategically placing deuterium atoms at sites known to be susceptible to metabolism ("soft spots"), the rate of that specific metabolic pathway can be slowed. juniperpublishers.com This can lead to a decrease in the formation of certain metabolites and may cause "metabolic switching," where the enzymatic activity is redirected to other, non-deuterated sites on the molecule. nih.gov Utilizing this compound in enzymatic assays allows researchers to probe these mechanisms, understand which metabolic steps are rate-limiting, and investigate the potential for altering metabolic profiles. nih.gov

Application of this compound in Metabolite Profiling and Identification Research

Metabolite profiling and identification (MetID) are critical components of drug discovery and development, essential for understanding a compound's efficacy and safety. nih.govwuxiapptec.com this compound plays a key role in modern MetID workflows, which heavily rely on advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). admescope.comnih.gov

The deuterated analogue serves primarily as an ideal internal standard. When added to a sample, it behaves almost identically to the non-labeled prothipendyl during sample extraction and chromatographic separation. However, due to its higher mass, it is easily distinguished by the mass spectrometer. This allows for precise quantification of the parent drug and its metabolites. Furthermore, its presence aids in data mining; software can specifically search for mass signals that correspond to potential metabolites by looking for the characteristic mass difference between the deuterated standard and the expected metabolites of the non-deuterated drug. nih.gov This approach enhances the sensitivity and accuracy of metabolite detection and characterization in complex biological samples. evotec.com

Application AreaRole of this compoundBenefit in Research
Quantitative AnalysisInternal StandardImproves accuracy and precision of LC-MS measurements.
Metabolite DiscoveryTracer CompoundHelps distinguish drug-related material from endogenous matrix components.
Metabolic Pathway ElucidationMechanistic ProbeEnables study of kinetic isotope effects to identify rate-limiting steps.
Metabolite ProfilingReference CompoundAids in the identification of metabolic "soft spots" and potential metabolic switching.

Mechanistic Pharmacological Investigations in Vitro Research Models

Elucidation of Molecular Targets and Ligand Interactions in Cellular and Subcellular Systems

Specific in vitro studies elucidating the molecular targets and ligand interactions of Prothipendyl-d6 Hydrochloride in cellular and subcellular systems have not been identified in a comprehensive review of scientific literature. However, the molecular targets of its non-deuterated counterpart, Prothipendyl (B1679737), are well-characterized. Prothipendyl is an azaphenothiazine derivative that acts as an antagonist at several key neurotransmitter receptors. wikipedia.orgpatsnap.com Its primary targets include dopamine (B1211576) D2 receptors, histamine (B1213489) H1 receptors, and serotonin (B10506) 5-HT2A receptors. patsnap.com

The principle of isotopic substitution suggests that deuteration is unlikely to alter the fundamental molecular targets of a compound. bioscientia.de The substitution of hydrogen with deuterium (B1214612) atoms in the N,N-dimethylpropylamine side chain of Prothipendyl to create this compound is not expected to significantly change the molecule's conformation or its ability to interact with the binding pockets of its established receptor targets. Therefore, it is hypothesized that this compound interacts with the same molecular targets as Prothipendyl.

Table 1: Postulated Molecular Targets of this compound Based on Prothipendyl Data

Receptor Target Pharmacological Action
Dopamine D2 Receptor Antagonist
Histamine H1 Receptor Antagonist

In Vitro Receptor Binding Affinity and Functional Assays with this compound

For the non-deuterated Prothipendyl, its binding affinity for various receptors has been established, demonstrating its multi-receptor antagonist profile. It is a general principle in medicinal chemistry that deuteration does not significantly alter the equilibrium binding affinity of a ligand for its receptor. bioscientia.de The forces governing receptor-ligand binding—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—are not substantially affected by the increased mass of deuterium.

Consequently, the receptor binding affinity of this compound is expected to be comparable to that of Prothipendyl. However, without direct experimental evidence from competitive radioligand binding assays or functional assays (e.g., measuring second messenger mobilization or receptor-mediated signaling) for the deuterated compound, this remains a well-founded assumption rather than an experimentally verified fact.

Table 2: Expected Receptor Binding Profile of this compound (Hypothetical, based on Prothipendyl)

Receptor Expected Binding Affinity (Ki) Expected Functional Activity
Dopamine D2 Data not available Antagonist
Histamine H1 Data not available Antagonist

Assessment of this compound as a Probe in Biochemical Pathways

There is no available research assessing the use of this compound as a probe in biochemical pathway studies. Deuterated compounds are sometimes used as internal standards in mass spectrometry-based analytical methods due to their mass shift, or to investigate metabolic pathways. nih.govnih.gov Given its expected receptor antagonist properties, this compound could theoretically be used to block specific receptor-mediated signaling pathways in vitro to study their downstream effects. However, its utility as a probe would be contingent on its specificity and well-characterized pharmacology, which, as noted, is not yet detailed in the literature for the deuterated form.

Comparative Mechanistic Studies: Deuterated vs. Non-Deuterated Prothipendyl Analogues in Research Models

Direct comparative in vitro mechanistic studies between this compound and non-deuterated Prothipendyl are not found in the scientific literature. The primary mechanistic difference anticipated between these two compounds lies not in their pharmacodynamics (receptor interaction) but in their pharmacokinetics, specifically their metabolic stability. researchgate.netnih.gov

The deuteration in this compound is on the N,N-dimethyl groups of the propylamino side chain. This position is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to N-demethylation. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. bioscientia.de This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, thereby slowing the rate of metabolism.

In vitro metabolic stability assays, for instance using human liver microsomes or hepatocytes, would be the standard method to quantify this difference. thermofisher.comresearchgate.netnuvisan.comuj.edu.pl Such a study would likely show a longer half-life and lower intrinsic clearance for this compound compared to Prothipendyl. While this is the theoretical basis for the development of deuterated drugs, specific experimental data from such comparative studies for Prothipendyl and its deuterated analog have not been published.

Table 3: Theoretical Comparison of In Vitro Properties of Prothipendyl vs. This compound

Property Prothipendyl This compound Rationale for Difference
Receptor Binding Affinity Established Expected to be similar Deuteration does not typically alter equilibrium binding.
Functional Receptor Activity Antagonist Expected to be an antagonist Pharmacodynamics are generally conserved with deuteration.
In Vitro Metabolic Rate Standard Expected to be slower Kinetic Isotope Effect on CYP-mediated N-demethylation.

Forensic and Toxicological Research Applications of Prothipendyl D6 Hydrochloride

Development of Robust Analytical Methods for Detection in Forensic Research Samples

The detection and quantification of pharmaceutical compounds in forensic samples necessitate the development of highly sensitive and specific analytical methods. ous-research.noresearchgate.net Techniques combining chromatography with mass spectrometry are the gold standard in this field. lcms.cz

High-performance liquid chromatography coupled to triple quadrupole mass spectrometry (LC-QQQ-MS) has been established as a validated method for the analysis of the parent compound, prothipendyl (B1679737), in blood serum. scispace.com This methodology provides excellent selectivity and sensitivity for detecting the compound at therapeutic concentrations. For forensic research, where unambiguous identification is paramount, similar methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. ous-research.no

The development of these methods relies on the use of a stable isotope-labeled internal standard like Prothipendyl-d6 hydrochloride. clearsynth.com Because the SIL-IS is chemically identical to the analyte (prothipendyl), it exhibits nearly the same behavior during sample extraction, chromatography, and ionization. acanthusresearch.com This co-elution and similar response to matrix effects allow it to normalize variations in the analytical process, leading to more precise and accurate results. kcasbio.com

Table 1: Key Analytical Techniques in Prothipendyl Analysis

Technique Description Application in Forensic Research
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry: A powerful technique that separates compounds chromatographically before detecting and quantifying them based on their mass-to-charge ratio. Considered a reference method for its high sensitivity and specificity in identifying and quantifying drugs and their metabolites in biological samples like blood and urine. lcms.czresearchgate.net

| GC-MS | Gas Chromatography-Mass Spectrometry: Separates volatile compounds in the gas phase before mass analysis. May require derivatization for non-volatile compounds. | Historically used for drug screening and confirmation, though LC-MS/MS is often preferred for its applicability to a wider range of compounds without derivatization. nih.gov |

Application in Qualitative and Quantitative Screening Workflows for Research Purposes

This compound is primarily used as an internal standard (IS) in quantitative analytical workflows. medchemexpress.com Stable isotope-labeled compounds are considered the ideal choice for an IS in mass spectrometry-based assays. acanthusresearch.com

In a typical quantitative workflow, a known, fixed amount of this compound is added ("spiked") into every sample (e.g., blood, urine), calibrator, and quality control sample at the beginning of the sample preparation process. researchgate.net The samples are then extracted, concentrated, and analyzed by LC-MS/MS. The instrument measures the signal response for both the target analyte (prothipendyl) and the internal standard (this compound).

The concentration of the unknown prothipendyl in a sample is calculated based on the ratio of the analyte's signal response to the internal standard's signal response. researchgate.net This ratio is compared against a calibration curve generated from samples with known concentrations of prothipendyl. This ratiometric approach corrects for potential analyte loss during sample preparation and for variations in instrument performance, ensuring high accuracy and precision. clearsynth.com

Table 2: Quantitative Analysis Workflow Using Prothipendyl-d6 HCl

Step Action Purpose
1. Sample Aliquoting A precise volume of the biological sample (e.g., 1 mL of blood) is taken. To ensure a consistent starting volume for analysis.
2. Spiking with IS A known amount of this compound is added to the sample. To provide a reference compound for accurate quantification. researchgate.net
3. Sample Preparation The sample undergoes extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and IS from matrix components. To remove interferences and concentrate the analytes.
4. LC-MS/MS Analysis The prepared sample is injected into the LC-MS/MS system. To separate the analyte from other compounds and measure the signal intensity of both prothipendyl and this compound.

| 5. Quantification | The ratio of the analyte peak area to the IS peak area is calculated and compared to a calibration curve. | To determine the exact concentration of prothipendyl in the original sample. clearsynth.com |

Differentiation of this compound from Endogenous Compounds or Other Xenobiotics in Research Contexts

One of the significant advantages of using mass spectrometry is its ability to differentiate compounds based on their mass-to-charge ratio (m/z). This compound is specifically designed to be easily distinguishable from its non-labeled counterpart and other substances within a sample.

The "d6" in its name indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. medchemexpress.com This substitution increases the molecular weight of the compound by approximately 6 Daltons compared to native prothipendyl. A mass spectrometer can easily resolve this mass difference, allowing it to monitor the two compounds independently, even if they co-elute from the chromatography column.

This high specificity is critical in forensic toxicology, where biological samples can contain a multitude of endogenous compounds (e.g., metabolites, lipids) and other xenobiotics (other drugs or poisons) that could potentially interfere with the analysis. kcasbio.com By monitoring a specific mass transition unique to prothipendyl and another unique to this compound, the method ensures that the measured signal comes only from the compounds of interest, eliminating false positives and enhancing the reliability of the results.

Table 3: Mass Differentiation of Prothipendyl and its Deuterated Analog

Compound Molecular Formula Approximate Molecular Weight Key Differentiator
Prothipendyl C₁₆H₁₉N₃S 285.41 g/mol Native compound

Stability Studies of this compound in Biological Research Matrices

For an internal standard to be effective, it must be stable throughout the entire analytical process, from sample collection and storage to final analysis. acanthusresearch.com Instability of the internal standard can lead to inaccurate quantification, as its concentration would change unpredictably. Therefore, stability studies in various biological matrices are a critical component of method validation in forensic research. nih.gov

Key stability parameters evaluated include:

Freeze-Thaw Stability: Assesses degradation after multiple cycles of freezing and thawing, which is common during sample handling.

Short-Term (Bench-Top) Stability: Determines stability at room temperature for the duration of a typical sample preparation workflow.

Long-Term Storage Stability: Evaluates the compound's stability when stored frozen for extended periods (weeks or months).

Autosampler Stability: Ensures the compound does not degrade while waiting for injection in the LC autosampler. researchgate.net

The chemical stability of the deuterium label itself is also a crucial factor. The labels must be placed on non-exchangeable positions within the molecule to prevent the deuterium atoms from exchanging with protons from the solvent or matrix, which would compromise its utility as an internal standard. acanthusresearch.com

Future Directions and Emerging Research Avenues for Deuterated Phenothiazines

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Mechanistic Insights

The fields of metabolomics and proteomics, which involve the large-scale study of small molecules and proteins, respectively, rely on highly sensitive and specific analytical techniques, primarily mass spectrometry (MS). mdpi.commdpi.com A significant challenge in these fields is achieving accurate and reproducible quantification due to sample matrix complexity and instrumental variability. scioninstruments.comkcasbio.com Deuterated molecules like Prothipendyl-d6 Hydrochloride are ideal internal standards that address this challenge. clearsynth.com

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry. kcasbio.comscispace.com Because they are chemically almost identical to the analyte of interest, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. texilajournal.com This allows them to compensate for variations in sample preparation, recovery, and signal suppression or enhancement, leading to highly reliable data. kcasbio.comtexilajournal.com

The integration of this compound and other deuterated phenothiazines into 'omics' workflows is a key future direction. In metabolomics, these standards can enable the precise quantification of drug metabolites, providing a clearer picture of metabolic pathways and drug efficacy. clearsynth.com In proteomics, while not directly quantifying proteins, these standards are essential for studies quantifying the enzymatic activity or the concentration of small molecule drugs that interact with the proteome. nih.gov This integration allows for a more holistic view, connecting drug metabolism with its effects on protein networks and cellular function, thereby providing deeper mechanistic insights into both the drug's action and the underlying biology of the system being studied. mdpi.com

Benefit of Deuterated StandardsApplication in Omics Research
Accurate Quantification Enables precise measurement of metabolites or drugs in complex biological samples. clearsynth.com
Correction for Matrix Effects Normalizes signal variability caused by ion suppression or enhancement from other molecules. kcasbio.comtexilajournal.com
Improved Reproducibility Increases consistency of results within and between experiments. nih.gov
Method Validation Serves as a reliable reference for validating the robustness of analytical procedures. clearsynth.com

Design and Synthesis of Next-Generation Deuterated Analogues for Specific Research Probes

The synthesis of deuterated phenothiazines has traditionally focused on creating internal standards for analytical assays. usask.ca Synthetic routes often involve the reduction of suitable amide or imide precursors using powerful reducing agents like lithium aluminum deuteride to introduce deuterium (B1214612) atoms into specific locations, such as the side chains of the molecule. usask.ca Similar strategies have been developed for various phenothiazine (B1677639) derivatives.

Looking forward, a significant research avenue involves the rational design and synthesis of next-generation deuterated analogues that function not just as passive standards, but as active research probes. nih.gov By strategically placing deuterium atoms at metabolically vulnerable sites—so-called "soft spots"—researchers can create analogues with altered pharmacokinetic profiles. nih.gov This is based on the kinetic isotope effect, where the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolism by enzymes like the cytochrome P450 family. nih.gov

These next-generation probes could be used to:

Investigate Metabolic Pathways: By comparing the metabolism of a deuterated analogue to its non-deuterated counterpart, researchers can identify key metabolic pathways and the enzymes involved. usask.ca

Modulate Pharmacokinetics: Deuteration can be used to fine-tune the metabolic stability of a compound, potentially leading to improved drug properties. nih.gov

Serve as Mechanistic Tools: Analogues with deuterium at specific sites can help elucidate the mechanisms of drug-receptor interactions and enzymatic reactions.

This evolution from simple labeled standards to sophisticated research tools represents a paradigm shift in the application of deuterated phenothiazines.

Design StrategyObjectiveRationale
Site-Specific Deuteration Slow metabolic breakdown at a known "soft spot".Utilize the kinetic isotope effect to increase metabolic stability. nih.gov
Multi-Site Deuteration Create probes for pharmacokinetic studies.Track the fate of the molecule in vivo with minimal interference from the label. usask.ca
Deuteration of Functional Groups Alter receptor binding affinity or selectivity.Deuterium can subtly change hydrogen bonding and other non-covalent interactions. doaj.org

Computational Chemistry and Molecular Modeling for Predicting Deuteration Effects on Biological Interactions

The substitution of hydrogen with deuterium is a subtle structural change, but it can have measurable consequences on reaction rates and molecular interactions, primarily through the kinetic isotope effect (KIE). wikipedia.orgfaccts.de The KIE arises because the greater mass of deuterium gives the C-D bond a lower zero-point vibrational energy, making it more stable and harder to break than a C-H bond. faccts.deresearchgate.net This effect can be used to determine if C-H bond cleavage is the rate-determining step in a chemical reaction. researchgate.net

Computational chemistry and molecular modeling are emerging as powerful tools to predict these deuteration effects. acs.orgosti.gov Quantum mechanical calculations can predict the magnitude of the KIE for a proposed reaction mechanism, allowing researchers to validate or reject hypotheses about how a reaction proceeds. faccts.deosti.gov

Beyond reaction kinetics, computational models are beginning to explore how deuteration affects non-covalent biological interactions, such as those between a drug and its receptor. nih.gov Studies have shown that replacing hydrogen with deuterium in key functional groups involved in hydrogen bonding can alter the strength of these bonds, a phenomenon known as the Ubbelohde effect. doaj.org This can lead to measurable changes in binding affinity. doaj.orgnih.gov

For a molecule like Prothipendyl (B1679737), computational approaches could predict:

How deuteration at various positions affects its metabolic stability. nih.gov

Whether deuteration of the amine side chain alters its binding affinity for dopamine (B1211576) or serotonin (B10506) receptors. nih.govresearchgate.net

The structural and energetic consequences of isotope substitution within the receptor's binding pocket. researchgate.net

These predictive capabilities can guide the synthesis of next-generation deuterated analogues, making the design process more efficient and targeted. researchgate.net

Modeling ApplicationPredicted EffectScientific Insight
Quantum Mechanics (QM) Kinetic Isotope Effect (KIE) on metabolism. faccts.deElucidation of reaction mechanisms and metabolic pathways. acs.org
Molecular Dynamics (MD) Changes in hydrogen bond strength and duration. nih.govUnderstanding of drug-receptor binding dynamics.
Docking & Free Energy Calculations Alterations in binding affinity (ΔG). researchgate.netPrediction of how deuteration impacts target engagement.

Standardization and Inter-Laboratory Comparability of Research Methodologies Utilizing this compound

A persistent challenge in analytical science, particularly in fields like clinical biomarker analysis and environmental monitoring, is ensuring that results from different laboratories are comparable. acs.orgnih.gov Variations in instrumentation, analytical methods, and sample handling can lead to significant discrepancies in measurements, hindering the ability to combine data from multiple studies or establish universal reference ranges. chromatographytoday.comnih.gov

The use of universally accepted, high-purity internal standards is a critical component in addressing this issue. texilajournal.comresearchgate.net this compound, as a stable, isotopically labeled compound, is an excellent candidate to serve as a common internal standard for assays measuring prothipendyl or structurally related phenothiazines. kcasbio.com

Achieving robust inter-laboratory comparability requires a multi-faceted approach. researchgate.net A key future direction is the development and adoption of standardized protocols that specify not only the use of a common internal standard like this compound but also detail other critical aspects of the analytical method. researchgate.net Inter-laboratory comparison studies, where the same samples are analyzed by multiple labs, are essential for evaluating and improving the reproducibility of these methods. chromatographytoday.comresearchgate.net Such studies have shown that while within-laboratory variation can be low, between-laboratory variation is often a significant issue that needs to be addressed through standardization. chromatographytoday.comresearchgate.net

The widespread adoption of standardized methods anchored by common internal standards will enhance the reliability and value of scientific data, facilitating large-scale collaborations and regulatory acceptance of novel analytical techniques.

Factor for StandardizationImportance for Comparability
Common Internal Standard Normalizes for variations in instruments and protocols between labs. researchgate.net
Reference Materials Provides a common benchmark for instrument calibration and method validation.
Standardized Protocols Minimizes variability in sample preparation, extraction, and data analysis. researchgate.net
Proficiency Testing Allows laboratories to assess their performance against a consensus value and identify biases. chromatographytoday.com

Q & A

Q. What analytical techniques are recommended for characterizing Prothipendyl-d6 Hydrochloride in experimental settings?

this compound, a deuterated analog, is typically characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For HRMS, ensure calibration with deuterated internal standards to distinguish isotopic peaks. In NMR, deuterium substitution patterns (e.g., ¹H NMR suppression) must be analyzed to confirm isotopic purity. Chromatographic methods (e.g., HPLC or UPLC) with deuterium-compatible mobile phases (e.g., acetonitrile-d3) are advised to avoid signal interference .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

Follow hazard mitigation strategies outlined in safety data sheets (SDS):

  • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • In case of inhalation, move to fresh air and seek medical attention immediately.
  • Avoid high-pressure water for spill cleanup to prevent scattering; use inert adsorbents like vermiculite .

Q. What are the key considerations for synthesizing this compound?

Synthesis requires deuterium exchange reactions under controlled conditions (e.g., acidic/basic catalysis). Monitor reaction progress via LC-MS to ensure complete deuteration at specified positions. Purification via recrystallization in deuterated solvents (e.g., D2O) minimizes isotopic dilution. Validate purity using isotopic abundance analysis (>98% deuterium incorporation) .

Advanced Research Questions

Q. How can researchers optimize LC-MS parameters to resolve isotopic interference in this compound quantification?

Adjust mass spectrometer settings to enhance resolution between isotopic clusters (e.g., m/z 321.87 vs. 327.89 for d6 vs. non-deuterated forms). Use a Q-TOF or Orbitrap system with resolving power >30,000. For LC, employ a C18 column with 0.1% formic acid in water/acetonitrile gradients to improve peak separation. Validate method robustness via spike-recovery experiments in biological matrices .

Q. What experimental designs address contradictions in pharmacokinetic data for this compound?

Contradictions may arise from variable deuterium retention in vivo. To mitigate:

  • Conduct stability studies in simulated physiological conditions (e.g., pH 7.4 buffer, 37°C) to assess deuterium loss.
  • Use parallel groups (deuterated vs. non-deuterated) in animal models to isolate isotope effects.
  • Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in metabolic pathways .

Q. How should researchers design preclinical studies to evaluate this compound’s neuropharmacological activity?

Follow NIH guidelines for preclinical rigor:

  • Use randomized, blinded dosing in rodent models (e.g., forced swim test for antidepressant activity).
  • Include positive controls (e.g., imipramine) and vehicle groups.
  • Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy.
  • Perform power analysis to determine sample size, ensuring statistical validity .

Q. What strategies validate this compound as an internal standard in bioanalytical assays?

  • Cross-validate against non-deuterated Prothipendyl in spiked plasma samples.
  • Assess matrix effects by comparing slopes of calibration curves in buffer vs. biological fluids.
  • Test deuterium stability under extraction conditions (e.g., protein precipitation, SPE).
  • Ensure <15% CV for intra-/inter-day precision and accuracy within ±20% at LLOQ .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?

  • Feasible : Ensure access to deuterated synthesis facilities and LC-MS instrumentation.
  • Novel : Explore understudied applications (e.g., neurokinin receptor modulation).
  • Ethical : Adhere to IACUC protocols for in vivo studies.
  • Relevant : Align with trends in precision pharmacology (e.g., isotope-enhanced drug monitoring) .

Q. What statistical approaches resolve conflicting data on this compound’s metabolic stability?

  • Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., in vitro microsomal vs. in vivo data).
  • Use sensitivity analysis to identify outliers driven by deuterium exchange variability.
  • Validate findings via orthogonal methods (e.g., stable isotope tracer kinetics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.